4-Isobutoxy-1H-indole-2-carboxylic acid
Description
4-Isobutoxy-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by an isobutoxy (-OCH2CH(CH3)2) group at the 4-position and a carboxylic acid (-COOH) group at the 2-position of the indole scaffold. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its synthesis involves alkylation of a precursor indole compound (e.g., compound 7) with isobutanol under controlled conditions, as described in .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-(2-methylpropoxy)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-8(2)7-17-12-5-3-4-10-9(12)6-11(14-10)13(15)16/h3-6,8,14H,7H2,1-2H3,(H,15,16) |
InChI Key |
MGYKIRMKEXMQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC2=C1C=C(N2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences between 4-isobutoxy-1H-indole-2-carboxylic acid and related indole-2-carboxylic acid derivatives:
Key Observations :
- The 4-position substitution in the target compound distinguishes it from analogs modified at positions 3, 5, or 5.
Key Observations :
- The target compound’s synthesis is less complex than derivatives requiring formylation or multi-step halogenation.
- 3-Formyl derivatives (e.g., ) involve hazardous reagents (POCl3), necessitating stringent safety measures .
Key Observations :
- The isobutoxy group increases LogP compared to polar substituents (-OH, -CHO), favoring membrane permeability.
- Chloro and methyl groups () may enhance binding to hydrophobic enzyme pockets.
Key Observations :
- Chlorinated derivatives (e.g., 7-Chloro-3-methyl) pose higher toxicity risks than alkoxy or hydroxy analogs.
- Safety protocols for the target compound should align with general indole handling guidelines .
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